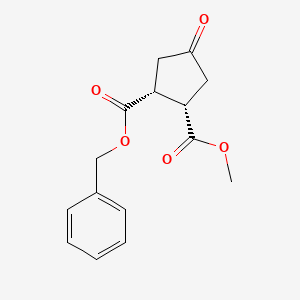

(cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

2-O-benzyl 1-O-methyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBOISVEVUERBN-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733596 | |

| Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164916-54-5 | |

| Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of (cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control and unambiguous determination of stereochemistry are paramount in modern drug development and complex molecule synthesis. Substituted cyclopentane rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. This guide provides a comprehensive technical overview of the stereochemical considerations for a key synthetic building block: (cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate. We will explore the fundamental principles of its stereoisomerism, strategies for its stereoselective synthesis, and the critical analytical techniques required for its complete stereochemical assignment. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation insights.

Molecular Structure and Stereochemical Possibilities

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2n stereoisomers. For this molecule, with n=2, there are four possible stereoisomers. These isomers exist as two pairs of enantiomers.

The designation cis refers to the relative configuration of the substituents at C1 (the benzyl carboxylate group) and C2 (the methyl carboxylate group). In the cis configuration, these two bulky groups reside on the same face of the cyclopentane ring. The other diastereomeric pair, the trans isomers, would have these groups on opposite faces.

This guide focuses specifically on the cis diastereomer, which itself is a racemic mixture of two enantiomers: (1R, 2S)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate and (1S, 2R)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate.

Caption: Relationships between the four stereoisomers.

Strategies for Stereoselective Synthesis

The synthesis of the cis isomer often relies on reactions that favor the formation of the thermodynamically more stable product. One common approach involves the catalytic hydrogenation of a corresponding cyclopentene precursor. The catalyst, often Palladium on carbon (Pd/C) or Raney Nickel, typically delivers hydrogen from the least sterically hindered face of the double bond, leading to the cis product.[1]

For instance, the synthesis could start from 1-benzyl 2-methyl 4-oxocyclopent-1-ene-1,2-dicarboxylate. The hydrogenation of the double bond would stereoselectively form the desired cis product.

Illustrative Synthetic Workflow

Caption: A generalized workflow for cis-isomer synthesis.

Protocols for Stereochemical Characterization

Confirming the stereochemistry of the target molecule requires a multi-faceted analytical approach. It is essential to determine both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (distinguishing between the two cis enantiomers).

Determination of Relative Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration of the substituents on the cyclopentane ring.[2][3][4]

3.1.1. ¹H NMR Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) between the protons at C1 and C2 is highly dependent on the dihedral angle between them. In cyclopentane systems, the coupling constant for cis protons is typically larger (around 7-13 Hz) than for trans protons (around 2-8 Hz).[4][5]

3.1.2. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å).[6][7] A 2D NOESY experiment is the definitive method for confirming the cis relationship.[8][9][10] An observable NOE cross-peak between the protons at C1 and C2 provides unambiguous evidence that they are on the same face of the ring.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum to determine the chemical shifts of the C1-H and C2-H protons.

-

Set up a standard 2D NOESY pulse sequence.

-

Optimize the mixing time (tm). For small molecules, a mixing time of 500-800 ms is a good starting point.

-

Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing and Analysis:

-

Process the 2D data with appropriate window functions.

-

Analyze the resulting spectrum for a cross-peak correlating the signals of the C1-H and C2-H protons. The presence of this peak confirms a cis relationship.

-

Determination of Enantiomeric Purity via Chiral HPLC

While NMR can confirm the cis configuration, it cannot distinguish between the (1R, 2S) and (1S, 2R) enantiomers in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers.[11][12]

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).

-

Mobile Phase: Start with a standard mobile phase for normal-phase chromatography, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Instrument Setup:

-

HPLC system with a UV detector. The carbonyl group in the molecule should allow for detection around 210-220 nm.

-

Flow rate: 0.5 - 1.0 mL/min.

-

Column temperature: 25 °C.

-

-

Analysis:

-

Inject a solution of the racemic cis compound to establish the retention times of the two enantiomers.

-

Optimize the mobile phase composition (adjusting the percentage of isopropanol) to achieve baseline separation (Resolution > 1.5).

-

Inject the synthesized sample to determine the enantiomeric ratio by integrating the peak areas.

-

Analytical Workflow Diagram

Caption: Workflow for complete stereochemical confirmation.

Data Summary

The following table summarizes the key analytical data expected for the characterization of this compound.

| Analytical Technique | Parameter | Expected Observation for cis-Isomer | Rationale |

| ¹H NMR | Coupling Constant (³JH1-H2) | ~7-13 Hz | The dihedral angle between vicinal cis protons on a cyclopentane ring leads to a larger coupling constant compared to trans protons.[4][5] |

| 2D NOESY NMR | NOE Cross-Peak | Present between H1 and H2 | Indicates spatial proximity (<5 Å), confirming that the protons are on the same face of the ring.[6][7][8] |

| Chiral HPLC | Number of Peaks | Two peaks for the racemic standard | The two enantiomers of the cis pair are separated by the chiral stationary phase. |

| Chiral HPLC | Resolution (Rs) | > 1.5 | Baseline separation is required for accurate quantification of the enantiomers. |

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility as a chiral building block in pharmaceutical synthesis. A systematic approach combining stereoselective synthesis with rigorous analytical characterization is essential. The relative cis configuration is best confirmed using 2D NOESY NMR spectroscopy, which provides direct evidence of the spatial relationship between substituents at C1 and C2. The enantiomeric composition must then be assessed using chiral HPLC. By adhering to the principles and protocols outlined in this guide, researchers can confidently synthesize and validate the stereochemical integrity of this important synthetic intermediate, ensuring the downstream success of complex drug development programs.

References

-

Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

-

PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

-

Royal Society of Chemistry. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

-

NMR School. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [YouTube]. [Link]

-

Oriental Journal of Chemistry. (2018). Studies of Stereo-Selective Cyclo-Additions and Transformations of Substituted 2-Cyclopenten-1-one with Chiral Anthracene Templates. [Link]

-

Bachmann, W. E., & Dreiding, A. S. (1950). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 72(3), 1323–1326. [Link]

-

Semantic Scholar. The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. [Link]

-

UCLA Department of Chemistry and Biochemistry. Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

ResearchGate. How can we separate a pair of enantiomers by using chiral HPLC?. [Link]

-

ACS Publications. (2015). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 115(17), 9406–9451. [Link]

-

TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

-

Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

-

All 'Bout Chemistry. (2019, July 12). Stereochemistry - Conformation of Cyclopentane ring! [YouTube]. [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2091-2101. [Link]

-

National Institutes of Health. (2020). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry, 85(11), 7126–7136. [Link]

-

National Institutes of Health. (2018). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 57(34), 11025–11029. [Link]

-

Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]

-

ACS Publications. (1983). Substituent Effects on the Stereochemistry of Substituted Cyclohexanone Dimethylhydrazone Alkylations. An X-ray Crystal Structure of Lithiated Cyclohexanone Dimethylhydrazone. Journal of the American Chemical Society, 105(6), 1686–1698. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

PubChem. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. [Link]

-

PubChem. cis-Cyclopentane-1,2-dicarboxylic acid. [Link]

-

PubChem. Methyl 1-benzyl-2-oxocyclopentane carboxylate. [Link]

-

PubChem. 4-Oxo-1,2-cyclopentanedicarboxylic acid. [Link]

-

Monash University. Regio- and stereoselective synthesis of cyclopentane-and cyclopentenecarboxylic acids and derivatives. [Link]

-

PubChem. trans-(1R,2R)-4-oxocyclopentane-1,2-dicarboxylate. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. tutorchase.com [tutorchase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 8. books.rsc.org [books.rsc.org]

- 9. acdlabs.com [acdlabs.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 14. csfarmacie.cz [csfarmacie.cz]

Spectroscopic data for (cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of (cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

This guide provides a comprehensive analysis of the spectroscopic data expected for the compound this compound. As a β-keto ester, this molecule is a valuable building block in organic synthesis, with potential applications in the development of novel therapeutic agents.[1][2] Understanding its structural features through modern spectroscopic techniques is paramount for its effective utilization.

This document is structured to provide not only the expected data but also the underlying scientific principles and experimental considerations essential for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic view of the molecule's spectroscopic signature.

Molecular Structure and Key Features

The target molecule, this compound, possesses several key structural features that dictate its spectroscopic properties:

-

A five-membered cyclopentanone ring.

-

Two ester functional groups in a cis configuration.

-

A ketone at the C4 position, making it a β-keto ester relative to the C2-methyl ester.

-

A benzyl ester at the C1 position and a methyl ester at the C2 position.

These features will be systematically confirmed through the interpretation of the spectroscopic data detailed below.

Experimental Workflow for Spectroscopic Analysis

A robust workflow is critical for obtaining high-quality, reproducible spectroscopic data. The following diagram outlines a standard procedure for the analysis of a novel organic compound like the one .

Caption: Standard workflow for spectroscopic analysis of an organic compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For a comprehensive analysis, a suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC) should be performed.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the purified compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is effective for a wide range of organic compounds.[2]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[4]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and finalize assignments.[4]

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their local electronic environments. The predicted chemical shifts (δ) are based on data from the closely related analog, 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester, with modifications to account for the benzyl group.[5]

Caption: Structure with proton labeling for NMR assignment. (Note: A graphical representation of the molecule with labels would be inserted here).

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| Hg | 7.30 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group. |

| Hf | 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons are deshielded by the adjacent oxygen and aromatic ring. |

| He | 3.70 | Singlet | 3H | -O-CH₃ | Methyl ester protons. |

| Hb | 3.40 - 3.50 | Multiplet | 1H | C2-H | Methine proton adjacent to the methyl ester carbonyl group. |

| Ha | 3.20 - 3.30 | Multiplet | 1H | C1-H | Methine proton adjacent to the benzyl ester carbonyl group. |

| Hc, Hd | 2.40 - 2.80 | Multiplet | 4H | C3-H₂ , C5-H₂ | Methylene protons adjacent to the ketone and ester groups. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Label | Predicted δ (ppm) | Assignment | Justification |

| C=O (Ketone) | ~215 | C4 | Ketone carbonyl carbons are highly deshielded.[6] |

| C=O (Esters) | ~172 | C1-C OOR, C2-C OOR | Ester carbonyl carbons appear in this characteristic region. |

| Aromatic C | 135.5 | Cipso | Quaternary aromatic carbon attached to the benzylic CH₂. |

| Aromatic CH | 128.0-128.8 | Cortho, meta, para | Aromatic methine carbons. |

| Benzylic CH₂ | ~67 | -O-C H₂-Ph | Benzylic carbon attached to an oxygen atom. |

| Methyl Ester CH₃ | ~52 | -O-C H₃ | Methyl ester carbon. |

| Methine CH | ~56 | C1, C2 | Methine carbons of the cyclopentane ring, deshielded by adjacent carbonyls. |

| Methylene CH₂ | ~37 | C3, C5 | Methylene carbons adjacent to the ketone and methine carbons. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[3]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet or a solution in a suitable solvent (e.g., chloroform) can be prepared.[3]

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric H₂O and CO₂.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The structure contains a ketone and two different ester groups. This will lead to multiple strong absorptions in the carbonyl region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Characteristic of the benzyl group. |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H | From the cyclopentane ring and methyl/benzylic groups. |

| ~1750 | C=O Stretch | Ketone (Cyclopentanone) | Five-membered ring ketones absorb at a higher frequency than acyclic ketones.[7] |

| ~1735 | C=O Stretch | Ester (Carbonyl) | Strong, characteristic absorption for ester carbonyls.[8] |

| 1300-1000 | C-O Stretch | Ester (Single Bond) | Esters show two C-O stretching bands.[8] |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

The presence of a β-keto ester system can lead to keto-enol tautomerism, which would be observable in both NMR and IR spectra.[3] However, in many cases, the keto form is predominant.[2] The IR spectrum described assumes the keto tautomer is the major species.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Introduce the sample into the electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain an accurate mass measurement, confirming the elemental composition.

-

Predicted Data and Interpretation

-

Molecular Formula: C₁₅H₁₆O₅

-

Molecular Weight: 276.28 g/mol

Expected Ions:

-

[M+H]⁺: m/z = 277.10

-

[M+Na]⁺: m/z = 299.08

-

Accurate Mass for C₁₅H₁₇O₅⁺ ([M+H]⁺): 277.1025

Fragmentation Analysis (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z = 276) would be observed. Key fragmentation pathways for cyclopentanones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group).[9] Common fragment ions would include:

-

Loss of the benzyl group (-C₇H₇): m/z = 185

-

Loss of the benzyloxy group (-OC₇H₇): m/z = 169

-

Loss of the methoxycarbonyl group (-COOCH₃): m/z = 217

-

Tropylium ion (from the benzyl group): m/z = 91 (a very common and stable fragment for benzyl-containing compounds).

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural elucidation of this compound. The predicted data, grounded in established spectroscopic principles and data from closely related analogs, offers a robust framework for researchers to confirm the synthesis and purity of this versatile chemical intermediate. The detailed interpretation of each spectrum allows for an unambiguous assignment of all structural features, ensuring scientific integrity in its use for further research and development.

References

-

Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from BenchChem website.[3]

-

Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link][2]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone. NIST WebBook. [Link][7]

-

MDPI. (n.d.). Sustainability | Topical Collection : Advances in Biomass Waste Valorization. [Link][10]

-

Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega. [Link][11]

-

TETRAHEDRON CHEMISTRY CLASSES. (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link][9]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][8]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanone. PubChem. [Link][12]

-

Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylation of Ketone Enolates. Caltech. [Link][6]

-

ResearchGate. (2009). Mass spectra of cyclopentanone interacted with 90 fs laser.... [Link][13]

-

Davies, S. G., et al. (2000). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. [Link][14]

-

Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link][15]

-

National Center for Biotechnology Information. (n.d.). Benzyl cyclopentanecarboxylate. PubChem. [Link][16]

-

National Center for Biotechnology Information. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. PubChem. [Link][17]

-

Ye, N., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Journal of Organic Chemistry. [Link][18]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-2-oxocyclohexane-1-carboxylate. PubChem. [Link][19]

-

Bernáth, G., et al. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical study. Arkivoc. [Link][20]

-

Rittner, R., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR [m.chemicalbook.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Cyclopentanone [webbook.nist.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Benzyl cyclopentanecarboxylate | C13H16O2 | CID 561517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl 1-benzyl-2-oxocyclohexane-1-carboxylate | C15H18O3 | CID 13267387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

Strategic Synthesis of Chiral Cyclopentenones from Acyclic Precursors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral cyclopentenone framework is a cornerstone in the synthesis of complex bioactive molecules, including prostaglandins and various natural products.[1][2][3] Its prevalence demands robust and stereocontrolled synthetic methods. This guide provides a comprehensive analysis of modern strategies for constructing chiral cyclopentenones from acyclic precursors, a pathway that offers significant flexibility in molecular design. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key transformations, including the Pauson-Khand reaction, Nazarov cyclization, Ring-Closing Metathesis, and asymmetric organocatalysis. Each section is designed to bridge theoretical principles with field-proven insights, offering detailed protocols and data to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Cyclopentenone Core

Chiral cyclopentenones are not merely synthetic intermediates; they are powerful synthons that provide a versatile platform for a wide array of chemical modifications.[1][3] The enone motif is susceptible to 1,2- and 1,4-additions, as well as functionalization at the allylic and α-carbonyl positions, making it a critical hub for building molecular complexity.[1] The primary challenge in their synthesis from acyclic starting materials lies in the precise control of stereochemistry during the crucial ring-forming step. This guide explores the premier catalytic strategies developed to address this challenge, enabling the efficient and selective construction of these high-value carbocycles.

The Pauson-Khand Reaction: A Convergent [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful and convergent method for synthesizing cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a metal carbonyl complex.[4][5] Its intramolecular variant is particularly effective for creating fused bicyclic systems with high stereoselectivity.[6]

Expertise & Causality: Mechanistic Rationale

The widely accepted mechanism, initiated by the formation of a dicobalt hexacarbonyl alkyne complex, proceeds through several key steps. The coordination of the alkene, followed by migratory insertion, forms a metallacyclopentene intermediate. Subsequent CO insertion and reductive elimination deliver the final cyclopentenone product.[4] The stereochemical outcome in intramolecular reactions is often highly predictable, with substituents on the tether preferring an exo orientation in the transition state to minimize steric strain, thus defining the stereochemistry of the newly formed ring.

Modern iterations of the PKR often employ catalytic amounts of various transition metals, including rhodium, iridium, and palladium, in addition to the traditional stoichiometric cobalt.[4] Additives such as amine N-oxides are frequently used to promote the reaction under milder conditions by facilitating CO dissociation, which is often the rate-limiting step.

Caption: Simplified catalytic cycle for the intramolecular Pauson-Khand reaction.

Data Presentation: Asymmetric Pauson-Khand Reactions

The development of chiral ligands has enabled highly enantioselective catalytic versions of the PKR.

| Catalyst System | Acyclic Precursor (Enyne) | Yield (%) | ee (%) | Reference |

| Chiral Iridium Diphosphine / CO | 1,6-Enyne | 95 | 98 | [7] |

| Rh(I) / Chiral Ligand | 1,6-Enyne with internal alkene | 85 | 92 | [4] |

| Co₂(CO)₈ / Chiral Auxiliary | Enyne with chiral auxiliary | 78 | >95 (dr) | [6] |

| Tungsten-mediated | Cyclopropene-based Enyne | 65 | N/A (diastereoselective) | [8] |

Experimental Protocol: Catalytic Asymmetric Intramolecular PKR

This protocol is adapted from the enantioselective synthesis of bicyclic cyclopentenones using a chiral iridium catalyst.[7]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral iridium diphosphine complex (e.g., Ir(COD)Cl]₂ with a BINAP derivative, 1 mol%) in anhydrous, degassed 1,2-dichloroethane (DCE).

-

Reaction Setup: In a separate flame-dried flask, dissolve the 1,6-enyne substrate (1.0 equiv) in anhydrous, degassed DCE.

-

Initiation: Transfer the catalyst solution to the substrate solution via cannula.

-

CO Atmosphere: Purge the reaction flask with carbon monoxide (CO) gas and maintain a low partial pressure of CO (e.g., via a balloon) throughout the reaction. Causality Note: A low CO pressure is crucial for achieving high enantioselectivity with certain iridium catalysts.[7]

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the chiral bicyclic cyclopentenone.

The Nazarov Cyclization: 4π-Electrocyclic Ring Closure

The Nazarov cyclization is a robust method for synthesizing cyclopentenones from acyclic divinyl ketones or their precursors.[9] The core of the reaction is the acid-promoted 4π-conrotatory electrocyclization of a pentadienyl cation to form a cyclopentenyl cation, which is then trapped to yield the final product.[9][10]

Expertise & Causality: Controlling Stereochemistry

Achieving high stereoselectivity is the central challenge. The conrotatory nature of the electrocyclization dictates the relative stereochemistry of the newly formed C-C bond.[9] Asymmetric induction can be achieved by:

-

Chiral Auxiliaries: Attaching a chiral group to the precursor can direct the cyclization pathway. Evans' oxazolidinones have proven effective by stabilizing the developing charge in the transition state.[11]

-

Chiral Catalysts: Chiral Lewis acids or Brønsted acids can coordinate to the ketone, creating a chiral environment that influences the direction of the conrotatory ring closure.[9][12]

-

Chirality Transfer: Starting with an optically active precursor allows the stereochemistry to be transferred to the product during the cyclization, as demonstrated in decarboxylative Nazarov cyclizations of chiral enol carbonates.[10][13]

Caption: Catalytic cycle for a chiral Lewis acid-catalyzed Nazarov cyclization.

Data Presentation: Enantioselective Nazarov Cyclizations

| Catalyst / Method | Acyclic Precursor | Yield (%) | ee (%) | Reference |

| Chiral BOX/Cu(II) Complex | Divinyl Ketoester | 95 | 90 | [12] |

| B(C₆F₅)₃ (Chirality Transfer) | Chiral Cyclic Enol Carbonate | 85 | 96 | [10][13] |

| Chiral Thiourea (Organocatalyst) | Enyne Diketone | 75 | 97 | [14] |

| Chiral Evans' Auxiliary | Oxazolidinone-activated Ketone | 88 | >98 (dr) | [11] |

Experimental Protocol: Chirality Transfer-Based Decarboxylative Nazarov Cyclization

This protocol is based on the B(C₆F₅)₃-catalyzed cyclization of optically active cyclic enol carbonates.[10][13]

-

Precursor Synthesis: Synthesize the optically active cyclic enol carbonate from the corresponding chiral propargyl alcohol via silver-catalyzed CO₂ incorporation.

-

Reaction Setup: To a solution of the chiral cyclic enol carbonate (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -20 °C) under an argon atmosphere, add the Lewis acid catalyst B(C₆F₅)₃ (5-10 mol%).

-

Reaction Conditions: Stir the mixture at the specified temperature. The reaction proceeds via cyclization and concomitant loss of CO₂. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the chiral 4,5-disubstituted-2-cyclopentenone. Causality Note: The stereochemistry of the starting alcohol directly dictates the stereochemistry at the 4,5-positions of the product, demonstrating a highly efficient chirality transfer.[13]

Ring-Closing Metathesis (RCM): A Strategy for Precursor Cyclization

While RCM does not form the cyclopentenone core in a single step from three components like the PKR, it is a premier strategy for cyclizing a suitably functionalized acyclic diene precursor into a five-membered ring, which can then be easily converted to the target cyclopentenone.[15][16]

Expertise & Causality: The RCM Approach

The process involves creating an acyclic diene that contains the desired stereocenters. The cyclization is catalyzed by ruthenium or molybdenum alkylidenes (e.g., Grubbs' or Schrock's catalysts). The driving force for the reaction is often the entropically favored formation of a cyclic compound and the release of volatile ethylene gas.[16] Asymmetric RCM can be achieved through the desymmetrization of prochiral trienes or the kinetic resolution of racemic dienes using chiral catalysts.[17] More commonly, an acyclic precursor containing pre-existing stereocenters, often derived from the chiral pool, is cyclized.[18] Subsequent oxidation of the resulting cyclopentene or a functional group within the ring furnishes the chiral cyclopentenone.

Data Presentation: RCM in Chiral Cyclopentenone Synthesis

| Catalyst | Acyclic Precursor | Intermediate | Final Yield (%) | ee (%) | Reference |

| Grubbs I Catalyst | (R,R)-Diol derived diene | (R,R)-Cyclopentenol | 92 (RCM step) | >99 | [18] |

| Hoveyda-Grubbs II | Prochiral Triene | Chiral Cyclopentene | 85 | 95 | [17] |

| Schrock's Mo Catalyst | Racemic Diene (Kinetic Resolution) | Chiral Cyclopentene | 45 (of 50% max) | 98 | [17] |

Experimental Protocol: RCM of a Diene Followed by Oxidation

This protocol is adapted from the synthesis of 4-hydroxy-2-cyclopentenones.[18]

-

Precursor Synthesis: Prepare the acyclic diene from a chiral starting material (e.g., derived from tartaric acid).

-

RCM Reaction: Dissolve the diene substrate (1.0 equiv) in a degassed solvent such as CH₂Cl₂ under an argon atmosphere. Add the Grubbs I or II catalyst (1-5 mol%).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). The reaction is typically complete within a few hours.

-

Workup: Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to scavenge the catalyst. Concentrate the solvent under reduced pressure.

-

Purification of Intermediate: Purify the resulting cyclic alcohol by flash column chromatography.

-

Oxidation to Enone: Dissolve the purified cyclopentenol in CH₂Cl₂. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stir at room temperature until the oxidation is complete (monitored by TLC).

-

Final Purification: Quench the reaction appropriately (e.g., with sodium thiosulfate for DMP) and perform an aqueous workup. Purify the crude product by flash column chromatography to obtain the enantiopure 4-hydroxy-2-cyclopentenone.

Asymmetric Organocatalysis: Metal-Free Cascade Reactions

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules without relying on transition metals. Chiral N-Heterocyclic Carbenes (NHCs) are particularly adept at catalyzing intramolecular cascade reactions that form chiral cyclopentenones from simple acyclic precursors.[7][19]

Expertise & Causality: The NHC-Catalyzed Aldol-Decarboxylation Cascade

A common strategy involves the reaction of an unsaturated aldehyde bearing a pendant ketone. The mechanism proceeds as follows:

-

Breslow Intermediate Formation: The chiral NHC catalyst adds to the aldehyde to form a chiral Breslow intermediate.

-

Enantioselective Aldol Reaction: This intermediate acts as a homoenolate equivalent, undergoing a highly enantioselective intramolecular aldol reaction with the pendant ketone to form a β-hydroxy ketone intermediate.[19]

-

Lactonization & Decarboxylation: Intramolecular acylation releases the NHC catalyst and forms a β-lactone, which readily undergoes decarboxylation (loss of CO₂) to generate the final α,α-disubstituted cyclopentene product, which can be a cyclopentenone or a precursor.[19] The stereochemistry is set during the irreversible aldol addition, guided by the chiral environment of the NHC catalyst.

Caption: Key steps in an NHC-catalyzed cascade for cyclopentene synthesis.

Data Presentation: Organocatalytic Cyclopentenone Syntheses

| Catalyst | Acyclic Precursor | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chiral Triazolium Salt (NHC) | Achiral Tricarbonyl | 85 | 95 |[19] | | Chiral NHC | Enal with α-diketone | 88 | 96 (and high dr) |[7] | | Proline derivative | Aldehyde and Nitroalkene | 70 | 92 |[20] |

Conclusion and Future Outlook

The synthesis of chiral cyclopentenones from acyclic precursors has evolved into a sophisticated field with a diverse arsenal of strategic solutions. The Pauson-Khand reaction and Nazarov cyclization remain cornerstone transformations, offering powerful and direct routes to the cyclopentenone core, with catalytic asymmetric variants providing excellent stereocontrol. Ring-Closing Metathesis provides unparalleled flexibility for cyclizing complex, highly functionalized precursors. The ascent of organocatalysis, particularly with NHCs, has opened new metal-free pathways through elegant cascade reactions, often from simple, achiral starting materials.

The choice of method depends critically on the target structure, desired substitution pattern, and functional group tolerance.[21] Future research will undoubtedly focus on the development of more robust and universally applicable catalysts that operate under milder conditions with lower loadings and even broader substrate scope. The continued exploration of novel cascade reactions that build molecular complexity and stereochemistry in a single, efficient operation will remain a paramount goal for the scientific community, further empowering the synthesis of next-generation pharmaceuticals and bioactive compounds.

References

-

Simeonov, S. P., Nunes, J. P. F. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link][1][2][3][11][22][23]

-

Komatsuki, K., Kozuma, A., Saito, K., & Yamada, T. (2019). Decarboxylative Nazarov Cyclization-Based Chirality Transfer for Asymmetric Synthesis of 2-Cyclopentenones. Organic Letters, 21(17), 6628–6632. [Link][10][12][13]

-

Heravi, M. M., & Zadsirjan, V. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(60), 38043-38072. [Link][5]

-

Voight, E. A., & Tius, M. A. (2009). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC. [Link][18]

-

Chen, Z., Kong, X., et al. (2021). N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis of Cyclopentenones. Organic Letters, 23(9), 3403–3408. [Link][7]

-

He, W., Sun, X., & Frontier, A. J. (2003). A New, General Method for the Catalytic, Enantioselective Nazarov Reaction. Journal of the American Chemical Society, 125(47), 14278–14279. [Link]

-

Scheidt, K. A., et al. (2010). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC. [Link][19]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link][16]

-

Ma, S., & Negishi, E. (2013). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Angewandte Chemie International Edition, 52(5), 1394-1414. [Link][21]

-

Zhang, W., et al. (2022). Enyne diketones as substrate in asymmetric Nazarov cyclization for construction of chiral allene cyclopentenones. Nature Communications, 13(1), 3149. [Link][14]

-

McLaughlin, M. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link][17]

-

Zhang, D., & Wang, J. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3321. [Link][8]

-

Rovis, T. et al. (2015). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. PMC. [Link][20]

-

Yechezkel, T., Ghera, E., Ramesh, N. G., & Hassner, A. (1996). Asymmetric synthesis of substituted cyclopentanes via Michael initiated ring closure reactions. Tetrahedron: Asymmetry, 7(8), 2423–2436. [Link][24]

-

Synthesis of Cyclopentenones with Reverse Pauson-Khand Regiocontrol via Ni-Catalyzed C–C Activation of Cyclopropanone. (2020). Semantic Scholar. [Link][25]

-

Asymmetric synthesis of the core cyclopentane of viridenomycin. (2000). RSC Publishing. [Link][26]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Cyclopentenone synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Nazarov Cyclization [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Decarboxylative Nazarov Cyclization-Based Chirality Transfer for Asymmetric Synthesis of 2-Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enyne diketones as substrate in asymmetric Nazarov cyclization for construction of chiral allene cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 16. Ring Closing Metathesis [organic-chemistry.org]

- 17. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thieme-connect.com [thieme-connect.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 24. sci-hub.st [sci-hub.st]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Asymmetric synthesis of the core cyclopentane of viridenomycin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Architecture of Asymmetry: An In-depth Technical Guide to the Organocatalytic Synthesis of Functionalized Cyclopentanones

For researchers, medicinal chemists, and professionals in drug development, the cyclopentanone framework represents a privileged scaffold. Its prevalence in a vast array of bioactive natural products and pharmaceuticals underscores its significance as a versatile building block.[1][2] The precise installation of functional groups and stereocenters onto this five-membered ring is a critical challenge in modern organic synthesis. This guide provides a comprehensive overview of cutting-edge organocatalytic strategies for the asymmetric synthesis of functionalized cyclopentanones, offering insights into the underlying principles, experimental considerations, and practical applications that drive innovation in this field.

The Strategic Importance of Functionalized Cyclopentanones

The cyclopentane ring is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, prostanoids, and various natural products.[2][3] The conformational constraints and the defined spatial arrangement of substituents on the cyclopentanone core are pivotal for molecular recognition and biological activity. Consequently, the development of stereoselective methods to access these structures is of paramount importance in drug discovery and development.[4] Organocatalysis has emerged as a powerful and sustainable approach to address this challenge, offering metal-free conditions and often exceptional levels of stereocontrol.[5][6]

Core Organocatalytic Strategies for Cyclopentanone Synthesis

The organocatalytic construction of functionalized cyclopentanones predominantly relies on elegant cascade or domino reactions, where multiple bond-forming events occur in a single, uninterrupted sequence.[5][7] These processes are not only atom-economical but also highly effective in building molecular complexity from simple, achiral starting materials.[6]

The Double Michael Addition: A Powerful Cascade for Stereocontrol

A prominent and highly effective strategy for the enantioselective synthesis of polysubstituted cyclopentanones is the organocatalytic double Michael addition.[1][8][9] This approach typically involves the reaction of a Michael donor with a substrate bearing two Michael acceptor moieties. The reaction proceeds through a sequential conjugate addition, followed by an intramolecular cyclization, often establishing multiple stereocenters with high fidelity.

A notable example is the O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition of α,β-unsaturated aldehydes with a β-keto ester containing a highly electron-deficient olefin.[1][8][9] This reaction efficiently generates polysubstituted cyclopentanones with four contiguous stereocenters in a single step and with excellent enantioselectivity.[1][8][9]

Mechanism and Rationale:

The catalytic cycle is initiated by the formation of a chiral enamine intermediate between the α,β-unsaturated aldehyde and the secondary amine organocatalyst. This activation lowers the LUMO of the enal, facilitating the first Michael addition of the β-keto ester. The resulting intermediate then undergoes a second, intramolecular Michael addition to the pendant electron-deficient olefin, leading to the formation of the cyclopentanone ring. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst, which directs the facial selectivity of both Michael addition steps.

Logical Flow of the Double Michael Addition Cascade

Caption: Catalytic cycle of the double Michael addition for cyclopentanone synthesis.

Multicatalytic Cascades: Merging Different Activation Modes

A more sophisticated approach involves the use of multiple, compatible organocatalysts in a single pot to orchestrate a cascade of reactions, each governed by a distinct activation mode. This multicatalytic strategy enables the construction of highly complex molecular architectures from simple precursors in a highly efficient manner.[10][11]

A prime example is the asymmetric synthesis of functionalized cyclopentanones through a multicatalytic cascade involving a secondary amine and an N-heterocyclic carbene (NHC).[10][11] This one-pot formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes proceeds via a secondary amine-catalyzed Michael addition, followed by an NHC-catalyzed intramolecular crossed benzoin reaction.[10][11] This process yields densely functionalized cyclopentanones with high enantioselectivities.[10][11]

Mechanism and Rationale:

In this synergistic system, the secondary amine activates the α,β-unsaturated aldehyde towards Michael addition by the 1,3-dicarbonyl compound through enamine catalysis. The resulting Michael adduct then enters a second catalytic cycle mediated by the NHC. The NHC catalyst reacts with the aldehyde functionality of the Michael adduct to form a Breslow intermediate, which subsequently undergoes an intramolecular acylation to furnish the final α-hydroxycyclopentanone product. The success of this multicatalytic system hinges on the mutual compatibility of both catalysts and their respective intermediates.[12]

Workflow of the Multicatalytic Secondary Amine/NHC Cascade

Caption: Sequential steps in the multicatalytic synthesis of cyclopentanones.

Intramolecular Aldol Cyclizations: A Classic Route to Cyclopentenones

The intramolecular aldol reaction is a classic and reliable method for the formation of five-membered rings.[13] In an organocatalytic context, this reaction can be initiated by a conjugate addition to an α,β-unsaturated carbonyl compound, generating a dicarbonyl intermediate that subsequently undergoes a stereoselective intramolecular aldol cyclization.

Proline and its derivatives are often effective catalysts for these transformations, proceeding through an enamine intermediate.[14][15][16] For instance, the reaction of a 1,4-diketone, which can be formed in situ, can lead to the formation of a cyclopentenone product upon treatment with a base or an organocatalyst.[13] The stereochemistry of the newly formed chiral centers is controlled by the chiral catalyst, which directs the intramolecular cyclization.

Data Presentation: Comparison of Organocatalytic Strategies

| Strategy | Key Reaction Type(s) | Typical Organocatalyst(s) | Key Advantages | Representative Reference(s) |

| Double Michael Addition | Cascade Michael-Michael | Prolinol derivatives, chiral secondary amines | High stereocontrol (up to 4 stereocenters), one-pot, high complexity generation | Ma, A. & Ma, D. (2010)[1][8][9] |

| Multicatalytic Cascade | Michael addition / Benzoin reaction | Secondary amine + N-Heterocyclic Carbene (NHC) | Synergistic catalysis, access to unique functionalities (e.g., α-hydroxy) | Lathrop, S. P. & Rovis, T. (2009)[10][11] |

| Intramolecular Aldol | Conjugate addition / Aldol cyclization | Proline, chiral secondary amines | Classic and robust, leads to cyclopentenone core | Jørgensen, K. A. et al. (2008)[2] |

Experimental Protocols: A Practical Guide

The successful implementation of these organocatalytic reactions requires careful attention to experimental details. Below are representative, step-by-step protocols for the synthesis of functionalized cyclopentanones.

Protocol: Enantioselective Synthesis of a Polysubstituted Cyclopentanone via Double Michael Addition

This protocol is adapted from the work of Ma and Ma (2010).[1]

Materials:

-

β-keto ester with a pendant Michael acceptor (1.0 equiv)

-

α,β-Unsaturated aldehyde (1.1 equiv)

-

O-TMS-protected diphenylprolinol catalyst (2 mol%)

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the β-keto ester (0.12 mmol, 1.0 equiv) and the O-TMS-protected diphenylprolinol catalyst (0.0024 mmol, 2 mol%).

-

Add anhydrous toluene (0.2 mL) to the vial and cool the mixture to 0 °C in an ice bath.

-

Add the α,β-unsaturated aldehyde (0.13 mmol, 1.1 equiv) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour, or until TLC analysis indicates complete consumption of the starting materials.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted cyclopentanone.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol: Asymmetric Synthesis of an α-Hydroxycyclopentanone via Multicatalytic Cascade

This protocol is based on the methodology developed by Lathrop and Rovis (2009).[10][11]

Materials:

-

1,3-Dicarbonyl compound (2.0 equiv)

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

Chiral secondary amine catalyst (e.g., a MacMillan catalyst) (10 mol%)

-

Chiral N-heterocyclic carbene (NHC) precatalyst (10 mol%)

-

Base (e.g., sodium acetate) (1.2 equiv)

-

Anhydrous solvent (e.g., chloroform)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 1,3-dicarbonyl compound (0.5 mmol, 2.0 equiv), the chiral secondary amine catalyst (0.025 mmol, 10 mol%), the chiral NHC precatalyst (0.025 mmol, 10 mol%), and the base (0.3 mmol, 1.2 equiv).

-

Add anhydrous chloroform (1.0 mL) to the flask.

-

Add the α,β-unsaturated aldehyde (0.25 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the product and determine the stereoselectivity using appropriate analytical techniques (NMR, chiral HPLC).

Conclusion and Future Outlook

The organocatalytic synthesis of functionalized cyclopentanones has witnessed remarkable advancements, enabling the construction of stereochemically complex molecules with high efficiency and precision. The development of novel cascade and multicatalytic strategies continues to push the boundaries of what is possible in asymmetric synthesis. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more sophisticated and selective organocatalytic systems. These innovations will undoubtedly accelerate the discovery and development of new therapeutics and other valuable chemical entities, where the humble cyclopentanone will continue to play a central role.

References

-

Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634–3637. [Link]

-

Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. ACS Publications. [Link]

-

Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. PubMed. [Link]

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

-

Jørgensen, K. A., et al. (2008). Asymmetric addition of 1,3-cyclopentadione to α,β-unsaturated aldehydes. Chemical Reviews. [Link]

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

-

(2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. Journal of the American Chemical Society, 131(38), 13628–13630. [Link]

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. [Link]

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Sci-Hub. [Link]

-

Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. PubMed. [Link]

-

(2009). Organocatalytic Domino Reactions. AGOSR. [Link]

- (Reference not directly cited in the text, but relevant to the topic)

-

Proline organocatalysis. Wikipedia. [Link]

-

Asymmetric organocatalytic domino reactions. PubMed. [Link]

-

DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. [Link]

- (Reference not directly cited in the text, but relevant to the topic)

- (Reference not directly cited in the text, but relevant to the topic)

-

Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

-

Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalytic Domino Reactions: AGOSR [agosr.com]

- 6. Asymmetric organocatalytic domino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Proline organocatalysis - Wikipedia [en.wikipedia.org]

The Art of the Ring: A Technical Guide to Stereoselective Cyclopentanone Formation

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone framework is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from prostaglandins to steroids, underscores the critical importance of synthetic methods that can construct this five-membered ring with precise control over its three-dimensional architecture. This technical guide provides an in-depth exploration of the core mechanisms governing the stereoselective formation of cyclopentanones, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols.

The Strategic Imperative for Stereocontrol in Cyclopentanone Synthesis

The biological activity of a chiral molecule is intrinsically linked to its absolute stereochemistry. Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired stereoisomer of a cyclopentanone-containing target is not merely an academic challenge but a fundamental requirement in drug development. This guide will dissect the primary strategies employed to achieve this stereocontrol: intramolecular cyclizations, annulation reactions, and cycloadditions, with a focus on the catalytic asymmetric variants that have revolutionized the field.

Organocatalytic Cascades: A Symphony of Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules from simple precursors. In the context of cyclopentanone formation, cascade reactions initiated by chiral amines or N-heterocyclic carbenes (NHCs) have proven particularly effective. These reactions often proceed through a sequence of stereocontrolled bond formations, constructing the cyclopentanone ring with multiple stereocenters in a single pot.

The Michael-Aldol Cascade: A Classic Reimagined

A prominent organocatalytic strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular aldol cyclization. Chiral diarylprolinol silyl ethers are frequently employed as catalysts, activating the enal towards nucleophilic attack via iminium ion formation and subsequently guiding the enamine intermediate in the aldol cyclization.

The stereochemical outcome is dictated by the catalyst's ability to create a sterically defined environment around the reactive intermediates. The catalyst shields one face of the iminium ion, leading to a highly enantioselective Michael addition. The subsequent intramolecular aldol reaction then proceeds through a favored chair-like transition state, establishing the relative stereochemistry of the newly formed stereocenters.

A notable example is the O-TMS-protected diphenylprolinol-catalyzed cascade double Michael addition of α,β-unsaturated aldehydes with a β-keto ester bearing a highly electron-deficient olefin unit. This process assembles the polysubstituted cyclopentanone ring with four contiguous stereocenters in a single step with excellent enantioselectivity[1].

Diagram: Organocatalytic Michael-Aldol Cascade

Caption: Organocatalytic Michael-Aldol Cascade for Cyclopentanone Synthesis.

N-Heterocyclic Carbene (NHC) Catalysis: Umpolung Reactivity for Cyclopentanone Annulation

N-Heterocyclic carbenes (NHCs) have unlocked unique modes of reactivity by inverting the polarity of functional groups (umpolung). In cyclopentanone synthesis, NHCs can catalyze the reaction of enals with various partners through the formation of a key Breslow intermediate.

A powerful strategy involves the NHC-catalyzed reaction of enals with α-diketones. The proposed mechanism initiates with the formation of an azolium intermediate from the NHC and the enal. This is followed by a Michael addition to the diketone, an intramolecular aldol reaction, and subsequent decarboxylation to afford the cyclopentenone product with high diastereo- and enantioselectivity[2]. The chiral environment provided by the NHC catalyst is crucial for controlling the stereochemistry of the initial Michael addition, which then dictates the stereochemical outcome of the subsequent cyclization.

| Catalyst Precursor | Base | Solvent | Yield (%) | ee (%) |

| Chiral Triazolium Salt | K₂CO₃ | THF | 62 | 93 |

| Imidazolium Salt | DBU | CH₂Cl₂ | 55 | 88 |

| Thiazolium Salt | NaOAc | Toluene | 48 | 85 |

| Table 1: Representative Catalyst Performance in NHC-Catalyzed Cyclopentenone Synthesis from Enals and α-Diketones. |

Pericyclic Reactions: The Elegance of the Nazarov Cyclization

The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. The key step is a 4π-conrotatory electrocyclization of a pentadienyl cation intermediate, which is typically generated by the action of a Lewis or Brønsted acid. The stereochemical outcome of this reaction is governed by the principles of orbital symmetry, where the substituents on the divinyl ketone rotate in the same direction during the ring closure.

Catalytic Asymmetric Nazarov Cyclization

Achieving enantioselectivity in the Nazarov cyclization has been a significant challenge. Modern approaches often rely on chiral Lewis acids or cooperative catalysis involving a Lewis acid and a chiral Brønsted acid. These catalysts can control the facial selectivity of the electrocyclization by coordinating to the divinyl ketone and creating a chiral pocket.

A highly effective strategy is the silicon-directed Nazarov reaction. A silicon group on the dienone substrate stabilizes the β-carbocation of the intermediate, thereby directing the position of the double bond in the final product. The enantioselectivity is achieved through a cooperative catalysis system, where a Lewis acid activates the substrate and a chiral Brønsted acid promotes an enantioselective proton transfer to an enol intermediate[3][4].

Diagram: Enantioselective Silicon-Directed Nazarov Cyclization

Sources

The Definitive Guide to the Stereochemical Characterization of Substituted Cyclopentanones

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the ability to accurately characterize and differentiate stereoisomers is paramount. Substituted cyclopentanones, a common structural motif in medicinally relevant compounds, present a fascinating and often challenging case for stereochemical assignment. Their conformational flexibility and the potential for multiple chiral centers demand a multi-faceted analytical approach. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the robust characterization of substituted cyclopentanone stereoisomers, drawing upon field-proven insights and established analytical techniques.

The Significance of Stereoisomerism in Cyclopentanone-Containing Molecules

Cyclopentanone rings are prevalent scaffolds in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The introduction of substituents on the five-membered ring can generate multiple stereocenters, leading to the existence of enantiomers and diastereomers. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[4][5] Therefore, the unambiguous determination of the absolute and relative configuration of each stereocenter is not merely an academic exercise but a crucial step in ensuring the safety and efficacy of a drug candidate. The conformational dynamics of the cyclopentane ring, which exists in puckered envelope and twist conformations, further complicates stereochemical analysis.[6][7]

A Multi-Modal Approach to Stereochemical Elucidation

No single analytical technique can universally solve all stereochemical challenges presented by substituted cyclopentanones. A robust characterization strategy relies on the synergistic application of several spectroscopic, chromatographic, and computational methods. The choice of techniques is dictated by the specific structural features of the molecule, the available sample quantity, and the stage of the research or development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the constitution and relative stereochemistry of molecules.[8][9] For substituted cyclopentanones, ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial relationships between them.

Differentiating Diastereomers

Diastereomers possess distinct physical properties and, consequently, will exhibit different chemical shifts and coupling constants in their NMR spectra.[10] Careful analysis of these parameters can reveal the relative configuration of stereocenters.

-

Chemical Shifts: The electronic environment of a nucleus dictates its chemical shift. Different spatial arrangements of substituents in diastereomers lead to variations in shielding and deshielding effects, resulting in unique chemical shifts for corresponding nuclei.

-

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[11] By measuring the J-values, particularly the vicinal coupling constants (³JHH), one can deduce the relative orientation of substituents on the cyclopentanone ring.

Resolving Enantiomers: The Role of Chiral Auxiliaries

Enantiomers are indistinguishable in a standard achiral NMR experiment.[8][10] To differentiate them, it is necessary to introduce a chiral environment. This can be achieved through the use of:

-

Chiral Derivatizing Agents (CDAs): Reacting the cyclopentanone enantiomers with a chiral, enantiomerically pure reagent forms a pair of diastereomers.[8][10][11] These diastereomeric products can then be readily distinguished by NMR. Mosher's acid and its derivatives are common CDAs used for this purpose.[11]

-

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction induces small but measurable differences in the chemical shifts of the enantiomers.

-

Chiral Lanthanide Shift Reagents: These reagents coordinate to the carbonyl group of the cyclopentanone, inducing large changes in the chemical shifts of nearby protons. The magnitude of these shifts can differ for each enantiomer, allowing for their resolution.[11]

Experimental Protocol: Diastereomeric Resolution using a Chiral Derivatizing Agent

-

Sample Preparation: Dissolve a known quantity of the racemic substituted cyclopentanone in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of CDA: Add a slight molar excess of a high-purity chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to the NMR tube.

-

Reaction: Gently mix the contents and allow the reaction to proceed to completion. The reaction can be monitored by acquiring periodic ¹H NMR spectra.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

-

Data Analysis: Identify the distinct signals corresponding to each diastereomer. Integrate the well-resolved signals to determine the enantiomeric ratio.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation and Quantification

Chiral chromatography is a powerful technique for the physical separation of enantiomers, enabling both their quantification and isolation for further characterization.[5][12][13] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[13]

Principles of Chiral Recognition

CSPs are composed of a chiral selector immobilized on a solid support. The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.[13]

Common Chiral Stationary Phases

A wide variety of CSPs are commercially available, with the most common being based on:

-

Polysaccharide derivatives (e.g., cellulose and amylose): These are broadly applicable and effective for a wide range of compounds.

-

Cyclodextrins: These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other.[10][13]

-

Pirkle-type (brush-type) phases: These are based on small chiral molecules covalently bonded to the support.

Experimental Workflow: Chiral HPLC Method Development